molecular formula C9H8INO4 B14849679 [6-Iodo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid

[6-Iodo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid

Cat. No.: B14849679
M. Wt: 321.07 g/mol
InChI Key: VHVWQYUKVBYOTK-UHFFFAOYSA-N
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Description

[6-Iodo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is a chemical compound with a pyridine ring substituted with an iodine atom at the 6-position, a methoxycarbonyl group at the 4-position, and an acetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Iodo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid typically involves the following steps:

    Methoxycarbonylation: The methoxycarbonyl group can be introduced at the 4-position using a palladium-catalyzed carbonylation reaction with methanol and carbon monoxide.

    Acetic Acid Substitution: The acetic acid moiety can be introduced at the 2-position through a nucleophilic substitution reaction using a suitable acetic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[6-Iodo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido derivatives or other substituted pyridines.

Scientific Research Applications

[6-Iodo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of [6-Iodo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-4-acetic acid: Similar structure but lacks the iodine and methoxycarbonyl groups.

    4-Pyridylacetic acid: Similar structure but lacks the iodine and methoxycarbonyl groups.

Uniqueness

The presence of the iodine atom and methoxycarbonyl group in [6-Iodo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

Molecular Formula

C9H8INO4

Molecular Weight

321.07 g/mol

IUPAC Name

2-(6-iodo-4-methoxycarbonylpyridin-2-yl)acetic acid

InChI

InChI=1S/C9H8INO4/c1-15-9(14)5-2-6(4-8(12)13)11-7(10)3-5/h2-3H,4H2,1H3,(H,12,13)

InChI Key

VHVWQYUKVBYOTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)I)CC(=O)O

Origin of Product

United States

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